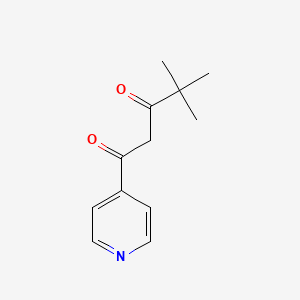
4,4-Dimethyl-1-(pyridin-4-yl)pentane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-1-(pyridin-4-yl)pentane-1,3-dione is a bifunctional ligand known for its ability to provide two distinct coordination sites: anionic β-diketonate (after deprotonation) and neutral pyridine . This compound is utilized in various fields due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-1-(pyridin-4-yl)pentane-1,3-dione typically involves the reaction of 4-pyridinecarboxaldehyde with acetylacetone under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired diketone product .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyl-1-(pyridin-4-yl)pentane-1,3-dione undergoes various chemical reactions, including:
Coordination Reactions: Forms complexes with metals such as silver (Ag), palladium (Pd), and platinum (Pt).
Oxidation and Reduction: Can participate in redox reactions depending on the metal center it coordinates with.
Common Reagents and Conditions:
Coordination Reactions: Metal salts (e.g., AgNO3, PdCl2) in the presence of a base.
Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products:
Coordination Complexes: Formation of metallosupramolecular materials with distinct properties.
Redox Products: Varies based on the specific reaction conditions and metal centers involved.
Scientific Research Applications
4,4-Dimethyl-1-(pyridin-4-yl)pentane-1,3-dione has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1-(pyridin-4-yl)pentane-1,3-dione involves its ability to coordinate with metal centers through its β-diketonate and pyridine sites. This coordination can lead to the formation of stable complexes that exhibit unique catalytic and structural properties. The molecular targets and pathways involved depend on the specific metal and reaction conditions .
Comparison with Similar Compounds
- 4,4-Dimethyl-1-(pyridin-2-yl)pentane-1,3-dione
- 4,4-Dimethyl-1-(pyridin-3-yl)pentane-1,3-dione
Comparison: 4,4-Dimethyl-1-(pyridin-4-yl)pentane-1,3-dione is unique due to its specific coordination sites and the ability to form stable complexes with various metals. This property distinguishes it from other similar compounds, which may have different coordination behaviors and reactivities .
Properties
CAS No. |
6312-01-2 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
4,4-dimethyl-1-pyridin-4-ylpentane-1,3-dione |
InChI |
InChI=1S/C12H15NO2/c1-12(2,3)11(15)8-10(14)9-4-6-13-7-5-9/h4-7H,8H2,1-3H3 |
InChI Key |
UDVGQWHYFLERJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















